tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate
Overview
Description
“tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate” is a chemical compound with the molecular formula C17H22N2O3 . It is also known as “tert-Butyl 6-methoxy-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate” and "2H-Pyrido[3,4-b]indole-2-carboxylic acid, 1,3,4,9-tetrahydro-6-methoxy-, 1,1-dimethylethyl ester" .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate” can be analyzed using various spectroscopic techniques. For instance, NMR, FTIR, and MS (GC) spectra can provide valuable information about the structure of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate” include a molecular weight of 302.37 . Additional properties such as boiling point can be determined under specific experimental conditions .Scientific Research Applications
Synthesis and Molecular Structure
Intramolecular Cyclization : The synthesis of tert-Butyl 2-(difluoromethyl)-3-benzyl-6-methoxy-3,4-dihydro-4-quinazoline-4-carboxyl ester, a related compound, involves intramolecular defluorinative cyclization under basic conditions, contributing to the development of cyclic amino acids (Hao, Ohkura, Amii, & Uneyama, 2000).
Characterization and X-ray Analysis : Another related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized using FTIR, 1H and 13C NMR spectroscopic methods, and X-ray crystallographic analysis, indicating the presence of intramolecular hydrogen bonding in some derivatives (Çolak, Karayel, Buldurun, & Turan, 2021).
Applications in Synthesis of Natural Products
- Intermediate in Biotin Synthesis : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate in the synthesis of the natural product Biotin, is synthesized from L-cystine. This process is significant in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
Analytical and Diagnostic Applications
- Capillary Gas-Chromatographic Profiling : The tert-butyldimethylsilyl derivatives of certain metabolites, including homovanillic acid and vanilmandelic acid, are quantitatively determined by capillary gas-chromatography. This method assists in diagnosing and monitoring patients with functional tumors and inborn errors of metabolism (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Pharmaceutical Research
- TRPV1 Antagonist Analog Synthesis : N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, a TRPV1 antagonist, was modified by replacing its pyridine ring with a 1,2,3,4-tetrahydro-β-carboline scaffold. This led to the discovery of compounds with improved pharmacological profiles (Nie, Li, Qiao, Hu, Gao, Wang, Qiao, Wang, Yan, & Qian, 2020).
properties
IUPAC Name |
tert-butyl 6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)22-16(20)19-8-7-12-13-9-11(21-4)5-6-14(13)18-15(12)10-19/h5-6,9,18H,7-8,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLQZXREUOCMMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 6-methoxy-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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